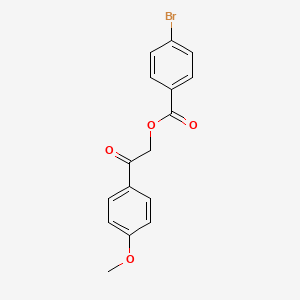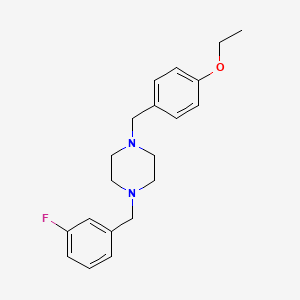![molecular formula C21H18N2O4S B10881563 methyl (2E)-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10881563.png)
methyl (2E)-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of thiazolopyrimidines , which exhibit diverse biological activities. Its complex structure combines a thiazole ring, a pyrimidine ring, and a furan moiety. Let’s explore its properties and applications.
Méthodes De Préparation
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the multicomponent reaction that combines various building blocks. For instance, the reaction of ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with appropriate reagents leads to the desired product .
Reaction Conditions:: The specific reaction conditions depend on the chosen synthetic route. Researchers typically optimize temperature, solvent, and catalysts to achieve high yields.
Industrial Production:: Unfortunately, information on large-scale industrial production methods is scarce due to the compound’s rarity.
Analyse Des Réactions Chimiques
Reactivity:: This compound can undergo various reactions, including:
Oxidation: Oxidative transformations can modify the furan or thiazole rings.
Reduction: Reduction reactions may target the carbonyl group or other functional moieties.
Substitution: Nucleophilic substitutions can occur at different positions.
Oxidation: Oxone, mCPBA, or metal-based oxidants.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides, amines, or thiols.
Major Products:: The specific products depend on the reaction conditions. Researchers have reported derivatives with altered substituents on the aromatic rings.
Applications De Recherche Scientifique
Chemistry::
Medicinal Chemistry: Researchers explore derivatives for potential drug candidates.
Catalysis: The unique structure may serve as a ligand in catalytic reactions.
Anticancer Properties: Investigations suggest potential antiproliferative effects.
Anti-inflammatory Activity: The compound may modulate inflammatory pathways.
Materials Science: The thiazolopyrimidine scaffold could inspire novel materials.
Mécanisme D'action
The exact mechanism remains elusive, but potential molecular targets include enzymes, receptors, or signaling pathways. Further research is needed to unravel its precise mode of action.
Comparaison Avec Des Composés Similaires
While this compound is rare, it shares structural features with related molecules:
METHYL (2E)-5- [4- (ACETYLOXY)-3-METHOXYPHENYL]-2- { [5- (2,3-DICHLOROPHENYL)-2-FURYL]METHYLENE}-7-METHYL-3-OXO-2,3-DIHYDRO-5H- [1,3]THIAZOLO [3,2-A]PYRIMIDINE-6-CARBOXYLATE: .
Ethyl 7-Methyl-5- (4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1 H-pyrazol-4-yl]methylidene}-2,3-dihydro-5 H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: .
Propriétés
Formule moléculaire |
C21H18N2O4S |
|---|---|
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
methyl (2E)-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C21H18N2O4S/c1-12-9-10-15(27-12)11-16-19(24)23-18(14-7-5-4-6-8-14)17(20(25)26-3)13(2)22-21(23)28-16/h4-11,18H,1-3H3/b16-11+ |
Clé InChI |
LAKKLPVZLVVPSW-LFIBNONCSA-N |
SMILES isomérique |
CC1=CC=C(O1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC=C(O1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-{1-[(9-Ethylcarbazol-3-YL)methyl]piperidin-4-YL}piperazin-1-YL)ethanol](/img/structure/B10881497.png)
![methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-(1-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10881502.png)
![N-(4-{5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-furamide](/img/structure/B10881508.png)
![1-(1-Benzylpiperidin-4-yl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine](/img/structure/B10881524.png)
![bis[2-(2,5-dimethylphenyl)-2-oxoethyl] 2,2'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)diacetate](/img/structure/B10881531.png)
![8-(2-phenylethyl)-8,10,12,13,14,15,16-heptazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B10881544.png)
![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 6-(3,5-dimethoxyphenyl)-3-(4-pyridinyl)-](/img/structure/B10881552.png)
![1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B10881565.png)
![2-[2-([1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]phthalazin-1(2H)-one](/img/structure/B10881571.png)
methanone](/img/structure/B10881577.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-chlorobenzyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10881587.png)
